molecular formula C10H5BrN2S B8719309 6-Bromo-3-isothiocyanatoisoquinoline

6-Bromo-3-isothiocyanatoisoquinoline

Cat. No.: B8719309
M. Wt: 265.13 g/mol
InChI Key: IKJPWKKDLNSXGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Bromo-3-isothiocyanatoisoquinoline is a heterocyclic aromatic compound featuring a bromine atom at position 6 and an isothiocyanato (-N=C=S) group at position 3 of the isoquinoline backbone. This structure confers unique reactivity, particularly in organic synthesis and bioconjugation applications.

Properties

Molecular Formula

C10H5BrN2S

Molecular Weight

265.13 g/mol

IUPAC Name

6-bromo-3-isothiocyanatoisoquinoline

InChI

InChI=1S/C10H5BrN2S/c11-9-2-1-7-5-12-10(13-6-14)4-8(7)3-9/h1-5H

InChI Key

IKJPWKKDLNSXGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=C(C=C2C=C1Br)N=C=S

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest structural analogs include derivatives with varying substituents at position 3, such as 6-bromo-3-methoxyisoquinoline (CAS 1330750-63-4) . Key differences arise from the electronic and steric properties of substituents:

Compound Name Substituent (Position 3) Electronic Effect Reactivity Profile Applications
6-Bromo-3-isothiocyanatoisoquinoline Isothiocyanato (-N=C=S) Electron-withdrawing High electrophilicity; reacts with amines/thiols Bioconjugation, covalent inhibitor design
6-Bromo-3-methoxyisoquinoline Methoxy (-OCH3) Electron-donating Moderate reactivity; stabilizes aromatic ring Pharmaceutical intermediates, ligand synthesis

Key Findings :

  • Reactivity: The isothiocyanato group’s electron-withdrawing nature increases the electrophilicity of the isoquinoline core compared to the electron-donating methoxy group. This makes the former more reactive in nucleophilic substitution or addition reactions.
  • Applications: While 6-bromo-3-methoxyisoquinoline is primarily used in drug intermediate synthesis due to its stability , the isothiocyanato derivative is favored in bioconjugation (e.g., antibody-drug conjugates) owing to its electrophilic reactivity.

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